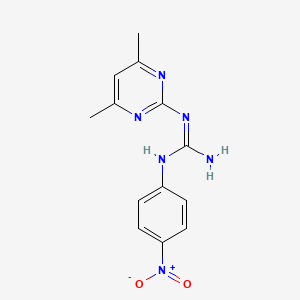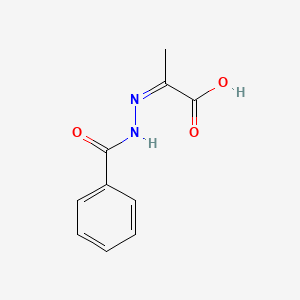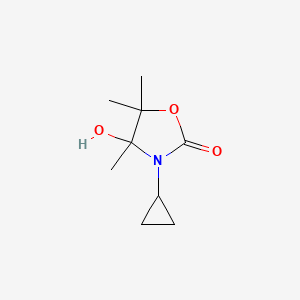![molecular formula C17H22N2O2 B5910161 2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)
2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one, commonly known as DCMU, is a herbicide that has been widely used in scientific research. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action involves blocking electron flow from photosystem II to photosystem I in the photosynthetic electron transport chain.
Mecanismo De Acción
DCMU inhibits photosynthesis by blocking electron flow from photosystem II to photosystem I. Specifically, DCMU binds to the QB site of photosystem II, preventing the transfer of electrons to plastoquinone. This leads to a buildup of electrons in photosystem II, which eventually leads to the inhibition of photosystem II and the entire electron transport chain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCMU depend on the concentration and duration of exposure. At low concentrations, DCMU can stimulate photosynthesis by increasing the efficiency of photosystem I. At higher concentrations, DCMU inhibits photosynthesis and can lead to the production of reactive oxygen species, which can damage cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCMU in lab experiments is that it is a potent inhibitor of photosynthesis, which allows researchers to study the effects of photosynthesis inhibition on plant growth and development. However, DCMU is also toxic to cells and tissues, which can limit its use in certain experiments. Additionally, DCMU can have non-specific effects on other cellular processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on DCMU. One area of interest is the development of new herbicides that target specific steps in the photosynthetic electron transport chain. Another area of interest is the use of DCMU as a tool to study the effects of environmental stress on photosynthesis. Finally, there is potential for DCMU to be used as a therapeutic agent in the treatment of certain diseases, such as cancer, which rely on the efficient production of ATP through photosynthesis.
Métodos De Síntesis
DCMU can be synthesized by reacting 3-(dimethylamino)propylmagnesium bromide with 2,4-pentanedione, followed by oxidation with lead tetraacetate. The product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
DCMU has been widely used in scientific research as a tool to study photosynthesis. It has been used to investigate the electron transport chain, the role of photosystem II in photosynthesis, and the effects of environmental stress on photosynthesis. DCMU has also been used to study the effects of photosynthesis inhibition on plant growth and development.
Propiedades
IUPAC Name |
2,6-bis[(1E,3E)-4-(dimethylamino)buta-1,3-dienyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18(2)11-7-5-9-16-13-15(20)14-17(21-16)10-6-8-12-19(3)4/h5-14H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZQAEFMWQGNMY-HFBXSBKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC1=CC(=O)C=C(O1)C=CC=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C=C/C1=CC(=O)C=C(O1)/C=C/C=C/N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyran-4-one, 2,6-bis(4-dimethylaminobuta-1,3-dienyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)


![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)




